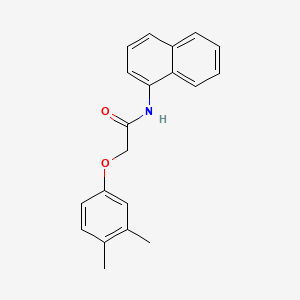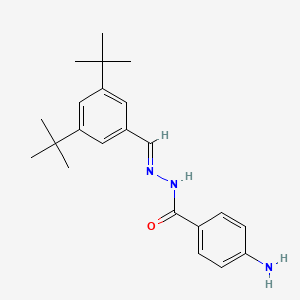![molecular formula C13H9BrN2O2S B5882090 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole, also known as BNIPSI, is a chemical compound that has gained significant attention in the scientific community. BNIPSI is a potent and selective inhibitor of protein kinase C (PKC) activity, which is an essential enzyme involved in various cellular signaling pathways. Due to its unique properties, BNIPSI has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole works by inhibiting the activity of PKC, which is an essential enzyme involved in various cellular signaling pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole can disrupt these cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of PKC, leading to the inhibition of cell growth and proliferation. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Furthermore, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been shown to improve insulin sensitivity in diabetic patients, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in laboratory experiments is its specificity for PKC. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole is a potent and selective inhibitor of PKC activity, making it an ideal tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, making it important to use the appropriate concentration in laboratory experiments.
Orientations Futures
There are several future directions for the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in scientific research. One potential direction is the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Another potential direction is the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in the treatment of diabetes. The compound has been shown to improve insulin sensitivity in diabetic patients, making it a potential therapeutic agent for the treatment of diabetes. Finally, the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole in the study of PKC signaling pathways could lead to a better understanding of the role of PKC in various cellular processes.
Méthodes De Synthèse
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with imidazole in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole is a relatively straightforward process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been used extensively in scientific research for its potential use as a therapeutic agent. The compound has been shown to inhibit the activity of PKC, which is involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-5-6-13(11-4-2-1-3-10(11)12)19(17,18)16-8-7-15-9-16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQLJINUDVMQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)

![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)


![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)